4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a complex azetidine-derived substituent at position 4. The azetidine ring (a 4-membered nitrogen-containing heterocycle) is functionalized with a 3-(3-chlorophenyl)propanoyl group, introducing both lipophilic (chlorophenyl) and polar (amide) characteristics. Pyran-2-one derivatives are frequently explored in medicinal chemistry for their bioactivity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
4-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-7-15(9-18(22)23-12)24-16-10-20(11-16)17(21)6-5-13-3-2-4-14(19)8-13/h2-4,7-9,16H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHAMIQFNDCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.9 g/mol. The compound features a pyranone ring, an azetidine moiety, and a chlorophenyl group, contributing to its diverse chemical properties and potential interactions with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can modulate various physiological processes.
- Receptor Modulation : It may interact with various receptors, influencing their activity and leading to altered cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has indicated several promising areas:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed notable sensitivity to the compound, with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 10.10 | Apoptosis induction via caspase activation |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The compound's ability to increase the Bax/Bcl-2 ratio suggests it promotes apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research has also pointed to potential antimicrobial activities. The compound was evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics in some cases. This could be attributed to its structural features that facilitate interaction with microbial targets.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Cytotoxicity : A recent study assessed the cytotoxicity of derivatives similar to the target compound against MCF-7 and HepG2 cells. Results indicated that modifications in the chemical structure significantly influenced potency, with some derivatives exhibiting enhanced activity compared to others .
- Mechanistic Studies : Another investigation focused on the mechanisms by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), contributing to cellular stress and subsequent apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with analogs sharing the pyran-2-one scaffold or related substituents.
Table 1: Key Structural and Functional Comparisons
Structural Differentiation
- Azetidine vs. Larger Heterocycles : The 4-membered azetidine ring in the target compound contrasts with the 5- or 6-membered rings in analogs (e.g., thiazole in ). Azetidine’s strain may enhance binding selectivity but reduce metabolic stability compared to less rigid systems.
- Propanoyl Linkage: The propanoyl bridge in the target compound balances flexibility and steric bulk, differing from the rigid hydrazone (in ) or glycosidic bonds (in ).
Functional Implications
- Bioactivity: While specific data for the target compound is unavailable, pyran-2-ones with chlorophenyl groups (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity. The azetidine-propanoyl moiety may modulate target engagement.
- Solubility : The glycosylated analog demonstrates high hydrophilicity, whereas the target compound’s chlorophenyl and azetidine groups likely reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
